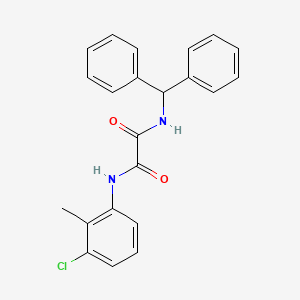

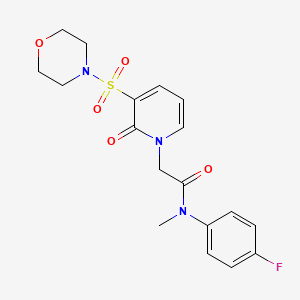

N1-(4-氟苄基)-N2-(2-羟基-2-甲基-4-(甲硫基)丁基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves multiple steps, including the use of oxalamide derivatives and various functionalization techniques. For instance, the synthesis of similar compounds has been detailed, highlighting the use of specific reagents and conditions to achieve the desired molecular architecture. These processes often involve the formation of complex intermediates and require precise control over reaction conditions to obtain high yields and purity (Huanyu Liu et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can be elucidated using techniques such as X-ray crystallography. These analyses reveal the precise spatial arrangement of atoms within the molecule, providing insights into its potential reactivity and interactions with other molecules. For example, studies on similar compounds have shown how specific substitutions on the benzyl or oxalamide groups can affect the overall molecular conformation and properties (Lv Zhi, 2009).

Chemical Reactions and Properties

The chemical reactivity of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is influenced by its functional groups. These compounds can participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, depending on the nature of the reactants and conditions employed. Studies on related compounds have demonstrated their potential as intermediates in the synthesis of more complex molecules or as catalysts in specific reactions (M. Kassaee et al., 2004).

科学研究应用

核苷转运的抑制:Tromp等人(2004年)的研究探讨了具有取代苯甲基基团的化合物,类似于您化合物中的N1-(4-氟苯甲基)部分,作为核苷转运蛋白ENT1的抑制剂。尽管没有研究特定化合物,但相关衍生物表现出对ENT1的不同亲和力,暗示了对核苷转运机制的调节潜力 [Tromp et al., 2004]。

代谢和分布研究:Monteagudo等人(2007年)利用19F-NMR光谱学研究了HIV整合酶抑制剂的代谢和分布,其中包括N-(4-氟苯甲基)取代化合物。这项研究突显了含氟化合物在药物发现中的实用性及其代谢谱,这对于理解N1-(4-氟苯甲基)-N2-(2-羟基-2-甲基-4-(甲硫基)丁基)草酰胺的药代动力学可能是相关的 [Monteagudo et al., 2007]。

Na+/Ca2+交换的抑制:Iwamoto和Kita(2006年)研究了N-(3-氨基苯甲基)-6-{4-[(3-氟苯甲基)氧基]苯氧基}烟酰胺(YM-244769),一种具有氟苯甲基基团的化合物,对其对Na+/Ca2+交换的抑制作用。虽然在结构上不同,但氟苯甲基基团的存在和对离子交换机制的研究可能为您的化合物的潜在细胞相互作用或治疗应用提供见解 [Iwamoto & Kita, 2006]。

Orexin受体拮抗:Piccoli等人(2012年)研究了包括N-(4-氟苯甲基)衍生物在内的化合物作为Orexin受体拮抗剂,暗示了在调节进食、觉醒、应激和药物滥用途径方面的潜在应用。这表明具有N-(4-氟苯甲基)基团的化合物可能在中枢神经系统相关应用中有应用 [Piccoli et al., 2012]。

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-3-5-12(16)6-4-11/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHYPZKGXGKHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)